ETHYL 2-[2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDO]-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE
Description
The compound ETHYL 2-[2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDO]-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE is a thiazole derivative featuring a benzamido group substituted with a 4-methylbenzenesulfonamido moiety at position 2, a phenyl group at position 4, and an ethyl carboxylate ester at position 5 of the thiazole ring. Its sulfonamido and benzamido groups may enhance hydrogen-bonding interactions with biological targets, while the phenyl and carboxylate groups influence solubility and steric effects.
Properties
IUPAC Name |
ethyl 2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O5S2/c1-3-34-25(31)23-22(18-9-5-4-6-10-18)27-26(35-23)28-24(30)20-11-7-8-12-21(20)29-36(32,33)19-15-13-17(2)14-16-19/h4-16,29H,3H2,1-2H3,(H,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMDBBISSFWHOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDO]-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the initial formation of the thiazole ring followed by the introduction of the sulfonylamino and benzoyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where precise control of temperature, pressure, and reaction time is crucial. The use of automated systems for monitoring and adjusting these parameters ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDO]-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different functional groups.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-[2-(4-methylbenzenesulfonamido)benzamido]-4-phenyl-1,3-thiazole-5-carboxylate has been investigated for its pharmacological properties, particularly as an anti-cancer agent. The thiazole ring is known for its biological activity, and modifications to this structure can enhance efficacy against various cancer cell lines.
Case Studies
- A study demonstrated that derivatives of thiazole compounds exhibited cytotoxic effects on human cancer cells, suggesting that this compound may have similar properties due to its structural components .
- Another research highlighted the compound's potential in inhibiting specific enzymes related to cancer progression, making it a candidate for further development in targeted cancer therapies .
Biochemical Applications
In biochemistry, the compound's sulfonamide group is noteworthy for its role in enzyme inhibition. Sulfonamides are known to inhibit the activity of certain enzymes, particularly those involved in bacterial growth.
Enzyme Inhibition Studies
- Research indicates that compounds with sulfonamide groups can act as competitive inhibitors for enzymes such as carbonic anhydrase and dihydropteroate synthase. This compound could be explored for similar inhibitory effects .
Material Science
The compound's unique chemical structure allows it to be explored in material science applications, particularly in the development of new polymers and nanomaterials.
Polymer Development
- The incorporation of thiazole derivatives into polymer matrices can enhance thermal stability and mechanical properties. This compound can serve as a functional monomer in synthesizing advanced materials with specific properties tailored for electronics and coatings .
Summary Table of Applications
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDO]-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The sulfonylamino group is known to inhibit certain enzymes, while the thiazole ring can interact with various biological pathways. These interactions lead to the compound’s antimicrobial and anti-inflammatory effects.
Comparison with Similar Compounds
Substituent Analysis and Molecular Properties
The table below compares the target compound with structurally related thiazole derivatives:
Key Observations :
- The 4-phenyl group introduces steric bulk compared to the 4-methyl (CAS 1047760-35-9) or unsubstituted (CAS 61786-00-3) analogs, which may influence metabolic stability or target selectivity.
- The ethyl carboxylate at position 5 is common in these derivatives, balancing solubility and membrane permeability.
Biological Activity
Ethyl 2-[2-(4-methylbenzenesulfonamido)benzamido]-4-phenyl-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molar mass of 414.47 g/mol. The compound features:
- A thiazole ring , which is known for its role in various biological activities.
- A benzamido group that enhances its interaction with biological targets.
- A sulfonamido group , which contributes to its solubility and biological reactivity.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Thiazole Ring Formation : Achieved via a Hantzsch thiazole synthesis that condenses α-haloketones with thiourea.
- Benzamido Group Addition : Conducted through amide coupling reactions using reagents like EDCI and HOBt.
- Sulfonamido Group Addition : Involves sulfonation reactions where sulfonyl chlorides react with amines in the presence of bases like triethylamine.
Antimicrobial Activity
Research has demonstrated that derivatives of thiazole compounds exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various microbial strains:
- Minimum Inhibitory Concentration (MIC) studies revealed moderate to promising inhibitory effects against bacteria such as Bacillus subtilis and fungi like Aspergillus niger.
- Compounds with specific substituents (e.g., nitro and amino groups) showed enhanced activity .
Anticancer Activity
The compound has also been investigated for its potential anticancer effects:
- Studies indicate that it exhibits significant effects on various cancer cell lines, including human colon and breast cancer cells.
- Mechanistically, it may inhibit specific molecular targets involved in cancer progression, such as c-Met, leading to cell cycle arrest and apoptosis in cancer cells .
The mechanism by which this compound exerts its biological effects involves several key interactions:
- Binding Affinity : The structural features facilitate binding to target proteins through hydrogen bonding and hydrophobic interactions.
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for microbial growth or cancer cell proliferation, such as carbonic anhydrases and kinases .
Case Studies
- Antimicrobial Screening : A series of thiazole derivatives were synthesized and tested for antimicrobial activity. The results indicated that certain derivatives exhibited high potency against both bacterial and fungal strains, suggesting the potential for development as therapeutic agents .
- Cancer Cell Line Studies : In vitro studies demonstrated that specific derivatives led to significant reductions in cell viability across multiple cancer cell lines, highlighting their potential as anticancer agents. Notably, the compound was effective against c-Met mutants, indicating a broad spectrum of action against various cancer types .
Summary Table of Biological Activities
| Activity Type | Target Organisms/Cells | Observed Effects |
|---|---|---|
| Antimicrobial | Bacillus subtilis, Aspergillus niger | Moderate to promising inhibition |
| Anticancer | Human colon and breast cancer cells | Induces cell cycle arrest and apoptosis |
| Enzyme Inhibition | Carbonic anhydrases | Inhibitory activity observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
